molecular formula C13H22Cl2N2 B13487747 3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride

Cat. No.: B13487747
M. Wt: 277.23 g/mol
InChI Key: PYAZZPSHDMFPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound features a cyclopentyl group, a pyridinyl group, and a propan-1-amine moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridinyl Group: The pyridinyl group is often introduced via nucleophilic substitution reactions using pyridine derivatives.

    Formation of the Propan-1-amine Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)propan-1-amine: A related compound with similar structural features.

    Cyclopentylamine: Shares the cyclopentyl group but lacks the pyridinyl moiety.

    Pyridine derivatives: Various pyridine-based compounds with different substituents.

Uniqueness

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its combination of cyclopentyl, pyridinyl, and propan-1-amine groups. This unique structure imparts specific chemical and biological properties, making it valuable for diverse research applications.

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

3-cyclopentyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c14-13(12-6-3-9-15-10-12)8-7-11-4-1-2-5-11;;/h3,6,9-11,13H,1-2,4-5,7-8,14H2;2*1H

InChI Key

PYAZZPSHDMFPSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(C2=CN=CC=C2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.